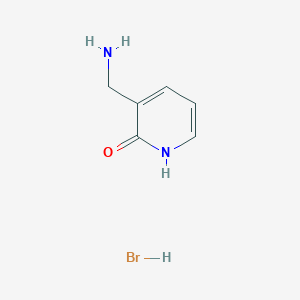

3-(Aminomethyl)pyridin-2-ol hydrobromide

描述

属性

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGOAULZDQOQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction of Nitro-Substituted Pyridine Precursors

A common approach begins with a nitro-substituted pyridine derivative, such as 2-hydroxy-3-nitropyridine or its brominated analogues. The nitro group is reduced to an amino group, which is then functionalized to introduce the aminomethyl substituent.

Example method (from patent CN103664764A):

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Dissolve 2-hydroxy-3-nitro-5-bromopyridine in solvent (water, methanol, or ethanol), add iron powder and hydrochloric acid mixture, stir for 0.5-1 hour | Reduction of nitro group to amino group | Formation of 2-hydroxy-3-amino-5-bromopyridine |

| 2 | Dissolve obtained amino compound in alkaline solution (NaOH, KOH, or Ca(OH)2), add strontium carbonate, introduce hydrogen gas, react for 3-4 hours | Hydrogenation and debromination to yield 3-amino-2-hydroxypyridine | High-purity 3-amino-2-hydroxypyridine obtained |

This method is energy efficient, reduces hazardous by-products, and yields high-purity intermediate suitable for further transformations.

Aminomethylation via Mannich-Type or Related Reactions

The introduction of the aminomethyl group at the 3-position can be achieved by reacting 3-aminopyridin-2-ol with formaldehyde and ammonia or amines under controlled conditions, forming the aminomethyl substituent.

Alternatively, reductive amination of 3-formylpyridin-2-ol derivatives with ammonia or amines under reducing conditions (e.g., zinc and acetic acid) has been reported to yield 3-(aminomethyl)pyridin-2-ol derivatives.

Ullmann-Type Amination and Catalytic Methods

Copper-catalyzed amination reactions (Ullmann-type) have been employed to introduce amino groups on bromopyridine derivatives, which can be further transformed into aminomethyl derivatives. For example, 3-(benzyloxy)-5-bromopyridine reacted with copper catalysts in methanolic ammonia or ammonium hydroxide under elevated temperature to yield aminopyridine intermediates.

Formation of Hydrobromide Salt

Once the free base 3-(aminomethyl)pyridin-2-ol is obtained, it is converted to the hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent, typically ethanol or water. This step improves the compound's stability, crystallinity, and handling properties.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The reduction of nitro groups using iron powder and hydrochloric acid is a classical, cost-effective method yielding amino intermediates with minimal hazardous waste. The subsequent hydrogenation step with strontium carbonate under hydrogen atmosphere efficiently removes bromine substituents and completes the formation of the 3-amino-2-hydroxypyridine core.

The Ullmann-type copper-catalyzed amination offers a versatile route to introduce amino groups on bromopyridines, which can be further elaborated to aminomethyl derivatives. However, this method requires high temperatures and longer reaction times, and yields vary depending on catalyst and conditions.

Reductive amination using zinc and acetic acid provides a mild and selective method to install the aminomethyl group on aldehyde-functionalized pyridines. This method is adaptable to various substituted pyridines and compatible with sensitive functional groups.

Formation of the hydrobromide salt is a straightforward acid-base reaction that enhances the physicochemical properties of the compound, facilitating purification and storage.

化学反应分析

Types of Reactions

3-(Aminomethyl)pyridin-2-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

Biology

- Biological Activity Studies : Research indicates that 3-(aminomethyl)pyridin-2-ol hydrobromide exhibits potential biological activities, including antimicrobial properties. It has been tested against various bacterial strains using methods like the agar-well diffusion method, demonstrating significant inhibition zones against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Medicine

- Therapeutic Potential : The compound is investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its reactivity enables the creation of various derivatives that find use in different industrial processes.

Antimicrobial Activity

In a study examining the antimicrobial efficacy of this compound, researchers tested its effectiveness against several Gram-positive and Gram-negative bacteria. The results indicated that derivatives of this compound exhibited varying degrees of antibacterial activity, with notable effectiveness against Bacillus cereus and Salmonella enterica. The study utilized the agar-well diffusion method to quantify the inhibition zones, establishing a correlation between structural features and biological activity .

Synthesis Optimization

Another research focused on optimizing the synthesis of 3-(aminomethyl)pyridin-2-ol derivatives for improved yields and purity. By adjusting reaction conditions such as temperature and reagent ratios, researchers achieved significant enhancements in the production efficiency of these compounds, demonstrating their industrial viability for large-scale applications .

作用机制

The mechanism of action of 3-(Aminomethyl)pyridin-2-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

3-(Aminomethyl)pyridine: A closely related compound with similar chemical properties.

2-Aminopyridine: Another pyridine derivative with distinct chemical and biological activities.

4-(Aminomethyl)pyridine: A positional isomer with different reactivity and applications.

Uniqueness

3-(Aminomethyl)pyridin-2-ol hydrobromide is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

生物活性

3-(Aminomethyl)pyridin-2-ol hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group at the 3-position and a hydroxymethyl group at the 2-position. The hydrobromide salt enhances its solubility, making it suitable for various biological applications. The structural formula can be represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound showed significant inhibition zones, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (Gentamicin) |

|---|---|---|

| E. coli | 18 | 25 |

| S. aureus | 20 | 30 |

| P. aeruginosa | 15 | 28 |

The results demonstrate that the compound's antimicrobial activity is comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in relation to neuronal nitric oxide synthase (nNOS) inhibition. A study highlighted that derivatives based on the aminopyridine scaffold, including this compound, exhibited selective inhibition of nNOS, which is crucial for developing treatments for neurological disorders .

| Compound | nNOS Inhibition (IC50) | Selectivity Ratio |

|---|---|---|

| This compound | 16 nM | High |

| Control Compound | 25 nM | Low |

This selective inhibition suggests that the compound may be beneficial in managing conditions such as stroke or neurodegenerative diseases .

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of squalene synthase, which plays a role in cholesterol biosynthesis.

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| Squalene Synthase | 90 | Inhibitory |

| DPP-IV | 45 | Inhibitory |

The ability to inhibit these enzymes positions the compound as a candidate for developing cholesterol-lowering medications .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Neuroprotection : By inhibiting nNOS, it reduces nitric oxide production, which can be neurotoxic in excess.

- Enzyme Inhibition : It binds competitively to the active sites of target enzymes, blocking substrate access and inhibiting their activity.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth and showed promise for further development into therapeutic agents.

- Neuroprotective Properties : Research focusing on nNOS inhibitors revealed that compounds similar to this compound could significantly improve outcomes in animal models of stroke.

- Cholesterol Management : Investigations into its role as a squalene synthase inhibitor suggest that it may contribute to lowering cholesterol levels in vivo.

常见问题

Q. What are the established synthetic routes for 3-(Aminomethyl)pyridin-2-ol hydrobromide, and how can its purity be validated?

The compound is typically synthesized via nucleophilic substitution or reductive amination of brominated pyridine precursors. For example, 2-bromo-3-hydroxypyridine derivatives (CAS 6602-32-0, ) can react with ammonia or methylamine under controlled conditions. Post-synthesis, purity is validated using:

- HPLC : Utilize a C18 column with a buffer solution (e.g., ammonium acetate, pH 6.5, as in ) and UV detection at 254 nm.

- NMR : Compare and spectra with literature data for tautomeric forms (e.g., 2-aminopyridin-3-ol, CAS 16867-03-1, ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., M.W. 110.1 g/mol for the base compound, ).

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and sensitive to light. Stability assessments recommend:

- Short-term storage : Dissolve in anhydrous DMSO or ethanol at -20°C for ≤72 hours ().

- Long-term storage : Lyophilize and store under inert gas (N/Ar) at -80°C to prevent hydrobromide dissociation.

- pH sensitivity : Avoid aqueous solutions with pH >7, as deprotonation of the hydroxyl group may occur, altering reactivity ().

Q. What analytical techniques are critical for characterizing tautomeric equilibria in this compound?

Tautomerism between the 2-hydroxy-3-aminomethylpyridine and 2-oxo-3-aminomethylpyridine forms can be resolved using:

- Variable-temperature NMR : Observe chemical shift changes in spectra (e.g., hydroxyl proton disappearance at elevated temperatures, ).

- IR spectroscopy : Detect carbonyl (C=O) stretches (~1680 cm) in the oxo form and O-H stretches (~3200 cm) in the hydroxy form.

- X-ray crystallography : Resolve tautomeric preference in solid-state structures ().

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be systematically addressed?

Discrepancies often arise from solvent polarity, pH, or tautomerism. Mitigation strategies include:

- Solvent standardization : Use deuterated DMSO for NMR to minimize solvent-induced shifts ().

- pH-controlled experiments : Compare spectra in buffered solutions (e.g., pH 4–8) to identify protonation-dependent shifts ().

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and match experimental data ().

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic modifications ().

- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom in 2-bromo-3-hydroxypyridine () shows high electrophilicity.

- Transition state analysis : Use QM/MM simulations to explore reaction pathways for derivatives (e.g., substitution with amines, ).

Q. How can researchers design derivatives of this compound for enhanced bioactivity while minimizing toxicity?

- Structural analogs : Replace the hydroxymethyl group with bioisosteres (e.g., 4-(bromomethyl)pyridine hydrobromide, ) to improve membrane permeability.

- SAR studies : Test substituents at the 5-position (e.g., halogens, methyl groups) for anti-microbial or anti-cancer activity ().

- Toxicity screening : Use in vitro assays (e.g., HepG2 cell viability) to assess hepatotoxicity of derivatives ().

Methodological Notes

- Safety protocols : Always handle the compound in a fume hood with PPE (gloves, lab coat) due to its irritant properties ().

- Synthetic scalability : Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce side products in large-scale preparations ().

For further validation, cross-reference with PubChem entries (CID 23070, ) and consult GHS-compliant safety guidelines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。